molecular formula C25H42N2O10S2 B8004016 [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid

Cat. No.: B8004016
M. Wt: 594.7 g/mol
InChI Key: CIDIUNVZQXMGFL-WNLDLFBUSA-N
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Description

2-®-Piperazine carboxylic acid 2csa is a compound that belongs to the class of carboxylic acids. Carboxylic acids are organic compounds characterized by the presence of a carboxyl group (-COOH). This compound is particularly interesting due to its unique structure, which includes a piperazine ring, a common motif in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-®-Piperazine carboxylic acid 2csa can be achieved through several methods. One common approach involves the oxidation of primary alcohols or aldehydes to form the carboxylic acid. Another method is the hydrolysis of nitriles, where a nitrile is converted to a carboxylic acid in the presence of water and an acid or base catalyst . Additionally, the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to form a carboxylic acid, is also a viable method .

Industrial Production Methods

Industrial production of carboxylic acids, including 2-®-Piperazine carboxylic acid 2csa, often involves large-scale oxidation processes. These processes typically use oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert primary alcohols or aldehydes into carboxylic acids . The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-®-Piperazine carboxylic acid 2csa undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acid derivatives, while reduction produces alcohols .

Scientific Research Applications

2-®-Piperazine carboxylic acid 2csa has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: The compound is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 2-®-Piperazine carboxylic acid 2csa involves its interaction with specific molecular targets. The carboxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The piperazine ring can also interact with various biological pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

2-®-Piperazine carboxylic acid 2csa can be compared with other carboxylic acids and piperazine derivatives. Similar compounds include:

The uniqueness of 2-®-Piperazine carboxylic acid 2csa lies in its combination of a piperazine ring and a carboxyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H16O4S.C5H10N2O2/c2*1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;8-5(9)4-3-6-1-2-7-4/h2*7H,3-6H2,1-2H3,(H,12,13,14);4,6-7H,1-3H2,(H,8,9)/t2*7-,10-;4-/m111/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDIUNVZQXMGFL-WNLDLFBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNC(CN1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C1CN[C@H](CN1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N2O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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